molecular formula C20H20FeO2 B13784969 [(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene

[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene

Cat. No.: B13784969
M. Wt: 348.2 g/mol
InChI Key: SJVQAYMPHYMMFR-UHFFFAOYSA-N
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Description

[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene is a chemical compound known for its unique structure, which combines a ferrocene moiety with a substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene typically involves the reaction of ferrocene with a substituted benzaldehyde under basic conditions. A common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene involves its interaction with molecular targets through its ferrocene and phenyl moieties. The ferrocene unit can undergo redox reactions, which are crucial for its biological activity. The phenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene is unique due to its combination of a ferrocene unit with a substituted phenyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H20FeO2

Molecular Weight

348.2 g/mol

InChI

InChI=1S/C15H15O2.C5H5.Fe/c1-16-14-9-13(10-15(11-14)17-2)8-7-12-5-3-4-6-12;1-2-4-5-3-1;/h3-11H,1-2H3;1-5H;

InChI Key

SJVQAYMPHYMMFR-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/[C]2[CH][CH][CH][CH]2)OC.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

COC1=CC(=CC(=C1)C=C[C]2[CH][CH][CH][CH]2)OC.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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